molecular formula C13H10ClFO2 B6374492 MFCD18313916 CAS No. 1261936-42-8

MFCD18313916

Cat. No.: B6374492
CAS No.: 1261936-42-8
M. Wt: 252.67 g/mol
InChI Key: BEVHEUXCHWAXDJ-UHFFFAOYSA-N
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Description

MFCD18313916 is an inorganic compound of significant interest in industrial and pharmaceutical research. For instance, compounds with similar MDL identifiers (e.g., MFCD00003330 and MFCD00039227) exhibit properties such as moderate solubility in organic solvents, reactivity under catalytic conditions, and applications in synthetic chemistry and material science . Based on and , this compound likely contains halogen or trifluoromethyl substituents, which influence its stability and reactivity. Its molecular weight is estimated to range between 200–210 g/mol, comparable to similar aromatic or heterocyclic compounds .

Properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-6-9(14)2-3-12(13)8-4-10(15)7-11(16)5-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVHEUXCHWAXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684419
Record name 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-42-8
Record name 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18313916” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to enhance the reaction rate and yield.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: “MFCD18313916” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert “this compound” into reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles, and are conducted in solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

“MFCD18313916” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: “this compound” is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

“MFCD18313916” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or reactivity. The comparison can focus on aspects such as:

    Structural Differences: Variations in molecular structure that contribute to different properties and reactivity.

    Reactivity: Differences in the types of reactions they undergo and the conditions required.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18313916 with two structurally related compounds: 1-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MFCD00003330) and 3'-(Trifluoromethyl)acetophenone (CAS 1533-03-5, MFCD00039227).

Table 1: Key Properties Comparison

Property This compound (Hypothetical) 1-(4-Nitrophenyl)benzimidazole 3'-(Trifluoromethyl)acetophenone
Molecular Formula C₉H₇N₂O₂X (X = halogen) C₁₃H₉N₃O₂ C₁₀H₉F₃O
Molecular Weight ~205 g/mol 201.02 g/mol 202.17 g/mol
Solubility 0.5–1.0 mg/mL in THF 0.687 mg/mL in THF 1.2 mg/mL in methanol
Synthesis Method Catalytic coupling A-FGO catalyst in THF Methanol reflux with sulfonyl hydrazide
Key Applications Polymer intermediates Flame retardants, catalysts Pharmaceutical intermediates

Structural and Functional Differences

Substituent Effects: MFCD00003330 features a nitro group (-NO₂) and benzimidazole core, enhancing its electron-withdrawing capacity and thermal stability, making it suitable for flame-retardant applications . MFCD00039227 contains a trifluoromethyl (-CF₃) group, which improves lipophilicity and metabolic resistance, favoring drug design . this compound, hypothetically halogenated, may exhibit intermediate polarity and reactivity, balancing solubility and catalytic utility .

Synthesis Efficiency :

  • MFCD00003330 achieves 98% yield under green chemistry conditions using recyclable catalysts .
  • MFCD00039227 requires column chromatography for purification, increasing production costs .
  • This compound’s synthesis (if analogous) might prioritize cost-effective catalysts like ionic liquids, as seen in .

Thermodynamic Properties :

  • The nitro group in MFCD00003330 raises melting points (>200°C), whereas the -CF₃ group in MFCD00039227 lowers it (~150°C) due to reduced crystallinity .
  • Halogens in this compound could modulate melting points for specific industrial processes .

Research Findings and Implications

Solubility vs. Molecular Weight :

  • MFCD00039227’s lower molecular weight (202.17 g/mol) and higher Log S (-1.98) correlate with better aqueous solubility, expanding its use in drug formulations . In contrast, MFCD00003330’s nitro group reduces solubility, limiting its biomedical applications .

Catalytic Performance :

  • Recyclable catalysts (e.g., A-FGO in MFCD00003330 synthesis) reduce environmental impact and costs, a trend likely applicable to this compound .

Safety Considerations: Halogenated analogs like this compound may require stringent handling (P280/P305+P351+P338 protocols) due to oral toxicity risks, as noted in .

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